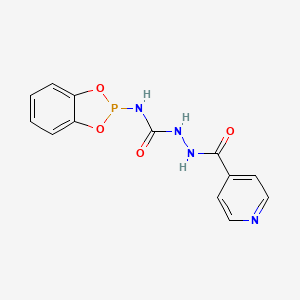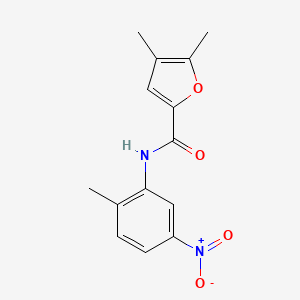![molecular formula C14H13Cl2N3S B5855175 N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea, also known as DPTU, is a synthetic compound that has been widely used in scientific research due to its unique properties. DPTU is a thiourea derivative that is capable of inhibiting the activity of certain enzymes, making it a valuable tool in biochemical and physiological studies. In
作用機序
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea works by inhibiting the activity of thioredoxin reductase, which is an essential enzyme involved in the regulation of cellular redox balance. Thioredoxin reductase plays a critical role in maintaining the cellular redox environment by reducing oxidized thioredoxin. By inhibiting this enzyme, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea disrupts the cellular redox balance, leading to cellular dysfunction and death.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea can induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has several advantages for use in lab experiments. It is a potent and selective inhibitor of thioredoxin reductase, making it a valuable tool for studying the role of this enzyme in disease. Additionally, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is stable and can be easily synthesized, making it readily available for use in experiments. However, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea does have some limitations. It can be toxic to cells at high concentrations, making it important to carefully control the dosage used in experiments. Additionally, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea may have off-target effects on other enzymes, which can complicate data interpretation.
将来の方向性
For the use of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea in scientific research include the development of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea-based therapies for cancer and inflammatory diseases, the use of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea as a tool for studying the role of thioredoxin reductase in disease, and the development of more potent and selective inhibitors of thioredoxin reductase.
合成法
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea can be synthesized through a multi-step process involving the reaction between 2,4-dichlorophenyl isothiocyanate and 2-aminopyridine. The resulting product is then subjected to a series of purification steps to obtain pure N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea. The synthesis of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is a well-established method and has been extensively documented in the scientific literature.
科学的研究の応用
N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea has been used in various scientific research studies due to its unique properties. One of the primary applications of N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is in the study of enzyme inhibition. N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is a potent inhibitor of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. By inhibiting this enzyme, N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea can disrupt cellular processes and provide insights into the role of thioredoxin reductase in disease.
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2-pyridin-2-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3S/c15-10-4-5-13(12(16)9-10)19-14(20)18-8-6-11-3-1-2-7-17-11/h1-5,7,9H,6,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUZVYFQUUBGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)


![2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B5855206.png)
